

# Application Notes and Protocols: Studying the Reaction Kinetics of 1-Fluorooctane

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## Compound of Interest

Compound Name: 1-Fluorooctane

Cat. No.: B1361355

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Fluoroalkanes, such as **1-fluorooctane**, are important compounds in various fields, including materials science and pharmaceuticals. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroalkanes generally stable. However, understanding the kinetics of their reactions is crucial for predicting their behavior in different chemical environments, designing synthetic routes, and assessing their environmental fate. These application notes provide a detailed experimental setup and protocol for studying the reaction kinetics of **1-fluorooctane**, focusing on a nucleophilic substitution reaction.

## Materials and Methods

### Reagents:

- **1-Fluorooctane** ( $\geq 98\%$  purity)
- Sodium iodide (NaI,  $\geq 99\%$  purity)
- Acetone (ACS grade, anhydrous)
- Dodecane (internal standard,  $\geq 99\%$  purity)
- Deionized water

- Hexane (HPLC grade)

Equipment:

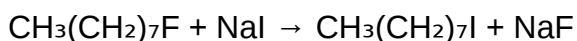
- Gas Chromatograph with Flame Ionization Detector (GC-FID)
- Thermostatically controlled reaction vessel or water bath
- Magnetic stirrer and stir bars
- Micropipettes and syringes
- Volumetric flasks and other standard laboratory glassware
- Stopwatch
- Autosampler vials for GC

## Experimental Protocols

### Protocol 1: Determination of Reaction Order and Rate Constant

This protocol outlines the procedure for determining the reaction order and rate constant for the nucleophilic substitution reaction of **1-fluorooctane** with sodium iodide in acetone. The reaction is a Finkelstein-type reaction where iodide displaces fluoride.

Reaction:



Procedure:

- Preparation of Solutions:
  - Prepare a 0.1 M solution of **1-fluorooctane** in anhydrous acetone.
  - Prepare a 1.0 M solution of sodium iodide in anhydrous acetone.

- Prepare a stock solution of the internal standard (dodecane) in acetone (e.g., 0.05 M).
- Reaction Setup:
  - Place a known volume of the **1-fluorooctane** solution into a thermostatically controlled reaction vessel equipped with a magnetic stirrer.
  - Add a specific volume of the internal standard stock solution.
  - Allow the solution to equilibrate to the desired temperature (e.g., 50 °C).
- Initiation of Reaction and Sampling:
  - Initiate the reaction by adding a known volume of the pre-heated sodium iodide solution to the reaction vessel.
  - Start the stopwatch immediately upon addition.
  - At regular time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
- Quenching and Sample Preparation:
  - Immediately quench the reaction in the aliquot by adding it to a vial containing a larger volume of cold deionized water. This will precipitate the unreacted sodium iodide and sodium fluoride.
  - Extract the organic components (**1-fluorooctane**, 1-iodooctane, and dodecane) with a known volume of hexane.
  - Transfer the hexane layer to a GC vial for analysis.
- GC-FID Analysis:
  - Inject the prepared sample into the GC-FID.
  - The concentration of **1-fluorooctane** is determined by comparing its peak area to that of the internal standard (dodecane).

- The initial concentration of **1-fluorooctane** is determined from the sample taken at  $t=0$ .

## Protocol 2: Determination of Activation Energy

This protocol describes how to determine the activation energy ( $E_a$ ) for the reaction by studying the reaction rate at different temperatures.

Procedure:

- Repeat the procedure outlined in Protocol 1 at a minimum of three different temperatures (e.g., 40 °C, 50 °C, and 60 °C).
- For each temperature, determine the rate constant ( $k$ ) from the kinetic data.
- Construct an Arrhenius plot by plotting  $\ln(k)$  versus  $1/T$  (where  $T$  is the absolute temperature in Kelvin).
- The activation energy can be calculated from the slope of the Arrhenius plot (Slope =  $-E_a/R$ , where  $R$  is the gas constant, 8.314 J/mol·K).

## Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Concentration of **1-Fluorooctane** vs. Time at 50 °C

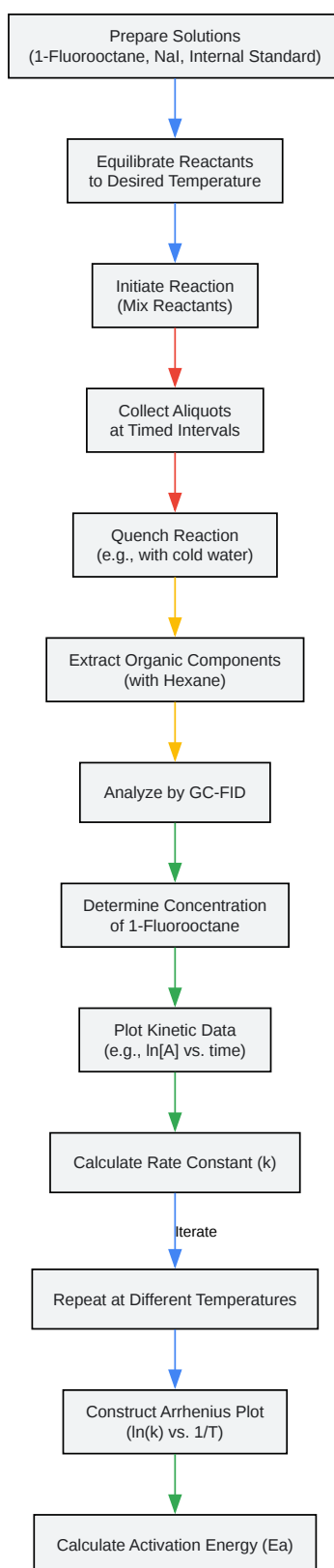
Time (min)	[1-Fluorooctane] (M)
0	0.100
5	0.085
10	0.072
20	0.052
30	0.038
60	0.014
90	0.005
120	0.002

Table 2: Rate Constants at Different Temperatures

Temperature (°C)	Temperature (K)	Rate Constant (k) (M <sup>-1</sup> s <sup>-1</sup> )
40	313.15	1.5 x 10 <sup>-4</sup>
50	323.15	3.5 x 10 <sup>-4</sup>
60	333.15	7.8 x 10 <sup>-4</sup>

## Mandatory Visualization

The following diagram illustrates the experimental workflow for studying the reaction kinetics of **1-fluorooctane**.



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